molecular formula C16H14ClFN4O B6444236 5-chloro-6-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-3-carbonitrile CAS No. 2549035-04-1

5-chloro-6-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-3-carbonitrile

Cat. No.: B6444236
CAS No.: 2549035-04-1
M. Wt: 332.76 g/mol
InChI Key: NPMNFDZUHXLTEI-UHFFFAOYSA-N
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Description

5-chloro-6-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-3-carbonitrile is a complex organic compound with a distinct structure incorporating chloro, fluoro, pyridine, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-6-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-3-carbonitrile involves multi-step organic reactions. Typically, the synthesis begins with the formation of the pyridine ring, followed by the introduction of the pyrrolidine moiety through nucleophilic substitution or similar methods. The final steps often involve the installation of chloro and fluoro substituents under controlled conditions to ensure the desired configuration and purity.

Industrial Production Methods: For industrial production, the synthesis needs to be optimized for scalability. This involves adjusting reaction parameters such as temperature, pressure, solvents, and catalysts to maximize yield and purity while minimizing cost and environmental impact. Continuous flow synthesis might be utilized to enhance efficiency and consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, especially at the pyrrolidine ring, leading to the formation of corresponding pyrrolidinones.

  • Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the pyridine rings, allowing for further functionalization.

Common Reagents and Conditions:

  • Oxidation: Use of reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

  • Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: Reagents like halides, amines, and organometallics under conditions such as high temperature or the presence of catalysts.

Major Products:

  • Oxidation: Formation of pyrrolidinones and other oxidized derivatives.

  • Reduction: Primary amines or partially reduced nitriles.

  • Substitution: Diverse substituted pyridines and pyrrolidines, depending on the reagents used.

Scientific Research Applications

5-chloro-6-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-3-carbonitrile has significant scientific research applications across various fields:

  • Chemistry: It serves as a building block for designing new molecules with potential utility in materials science and catalysis.

  • Biology: This compound can be used as a probe in studying biological processes involving pyridine-containing molecules.

  • Medicine: There is potential for it to act as a lead compound in drug development, targeting specific enzymes or receptors.

  • Industry: Used in developing advanced materials with specific electronic or mechanical properties.

Mechanism of Action

The exact mechanism of action would depend on its application. In biological systems, it might interact with enzymes or receptors through hydrogen bonding, van der Waals forces, or ionic interactions, potentially inhibiting or modulating their activity. Molecular targets could include proteins with binding sites complementary to the compound's structure, influencing pathways related to its substituents.

Comparison with Similar Compounds

  • 6-chloro-5-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-3-carbonitrile

  • 5-chloro-6-(3-{[(4-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-3-carbonitrile

  • 5-chloro-6-(3-{[(5-chloropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-3-carbonitrile

Uniqueness: The specific substitution pattern of 5-chloro-6-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-3-carbonitrile offers unique electronic and steric properties that could influence its reactivity and interaction with biological targets. This makes it distinct from other compounds with similar backbones but different substituents.

That's the scoop! Quite a fascinating molecule, don't you think?

Properties

IUPAC Name

5-chloro-6-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN4O/c17-14-5-12(6-19)7-21-16(14)22-4-3-11(9-22)10-23-15-2-1-13(18)8-20-15/h1-2,5,7-8,11H,3-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMNFDZUHXLTEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1COC2=NC=C(C=C2)F)C3=C(C=C(C=N3)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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